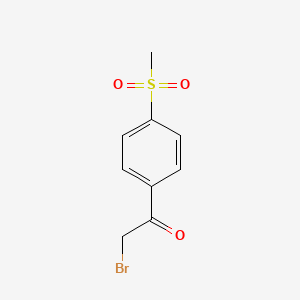

2-(5-Bromo-2-ethoxyphenyl)acetic acid

Vue d'ensemble

Description

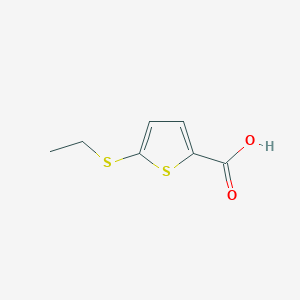

"2-(5-Bromo-2-ethoxyphenyl)acetic acid" is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features. It contains a bromine atom, an ethoxy group attached to a phenyl ring, and an acetic acid moiety, contributing to its distinctive chemical behavior and physical properties.

Synthesis Analysis

The synthesis of bromo- and ethoxy-substituted phenylacetic acids typically involves regioselective bromination and etherification reactions. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product. This method demonstrates the feasibility of synthesizing bromo- and ethoxy-substituted phenylacetic acids through targeted functionalization reactions (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

The molecular structure of related bromo-substituted phenylacetic acids reveals significant interactions and conformations. For instance, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns almost coplanar with the phenyl ring, while the acetic acid substituent tilts significantly. Such structural details highlight the potential influence of substituents on the overall molecular geometry and properties of the compound (Guzei et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis of Enantiomerically Pure Compounds

A study developed a 7-step procedure for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting a synthesis approach related to compounds similar to 2-(5-Bromo-2-ethoxyphenyl)acetic acid. The key step involved the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, showcasing the potential for synthesizing complex molecules with high enantiomeric purity (Zhang et al., 2014).

Bromophenol Compounds from Marine Algae

Research on the marine red alga Rhodomela confervoides identified several bromophenol derivatives, including new structures with potential antioxidant activity. This study is significant for exploring natural sources of bromophenols, which may include compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid (Li et al., 2011).

Applications in Organic Synthesis

Synthesis of Dapagliflozin

A synthetic pathway was developed for dapagliflozin, an antidiabetic drug, starting from 5-bromo-2-chlorobenzoic acid. This process involved multiple steps, including a Friedel-Crafts acylation with phenetole, showcasing the role of bromophenol derivatives in complex organic syntheses (Yafei, 2011).

Synthesis of Novel Indole-Benzimidazole Derivatives

A study described the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from respective phenylhydrazines and levulinic acid, leading to the formation of combined indole-benzimidazoles. This research highlights the diverse applications of acetic acid derivatives in synthesizing heterocyclic compounds (Wang et al., 2016).

Antioxidant and Antiviral Properties

Bromophenol Derivatives and Radical Scavenging Activity

Multiple studies on the marine red alga Rhodomela confervoides have isolated bromophenol derivatives with significant radical scavenging activities, hinting at the potential of bromophenol compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid in antioxidant applications (Li et al., 2011), (Zhao et al., 2004).

Nitrogen-Containing Bromophenols and Antiviral Activity

A study on Rhodomela confervoides identified new nitrogen-containing bromophenols with potent scavenging activity against DPPH radicals, showcasing their potential in antiviral and antioxidant applications (Li et al., 2012).

Safety and Hazards

While specific safety and hazards data for 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and keeping away from sources of ignition .

Mécanisme D'action

Target of Action

Many aromatic compounds containing the phenyl nucleus show clinical and biological applications . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Aromatic compounds can participate in a variety of biochemical reactions, often acting as inhibitors or activators of enzymes .

Result of Action

Without specific studies, it’s hard to predict the exact molecular and cellular effects of “2-(5-Bromo-2-ethoxyphenyl)acetic acid”. Similar aromatic compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMISCCIZDRPSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295607 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-ethoxyphenyl)acetic acid | |

CAS RN |

7017-49-4 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7017-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)